N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide
Description
N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine ring, and a cyclopropanesulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C14H22N4O2S2 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C14H22N4O2S2/c1-10-9-13(16-14(15-10)21-2)18-7-5-11(6-8-18)17-22(19,20)12-3-4-12/h9,11-12,17H,3-8H2,1-2H3 |
InChI Key |
PVKFHMLOOKOQLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCC(CC2)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and piperidine derivatives, such as:
- N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its combination of a cyclopropanesulfonamide group with a pyrimidine and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
